N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, the mechanisms of its reactions, and the products formed .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, are also typically analyzed. These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications
Computational Quantum Chemical Studies
- Computational Quantum Chemical (CQC) studies, alongside Pharmacokinetic and biological assessments, have been conducted on Uracil-5-Tertiary Sulfonamides, including derivatives of N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide. These studies involve spectral chemical data calculations and predictions of pharmacokinetic properties such as ADMET, drug-likeness, and bioactivity score (Gaurav & Krishna, 2021).
Spectral Characterization in Chemistry
- Spectral characterization studies have been conducted on novel heterocyclic ligands derived from pyrimidine, including this compound. These studies focus on characterizing the properties of these compounds using techniques like NMR, Mass Spectra, and FTIR (Kareem, Mohsein & Majeed, 2019).
Infrared Spectra Analysis
- Infrared spectra analysis of sulfonamide derivatives, including this compound, has been performed to understand their spectral changes and structural forms (Uno et al., 1963).
Chemical Properties and Immunotropic Activity
- Research into the chemical properties and immunotropic activity of compounds similar to this compound has been conducted. These studies involve exploring the reactions of these compounds with acids and bases and their resulting effects (Ryzhova et al., 2010).
Crystal Structure Analysis
- The crystal structures of pyrimidine derivatives, including those similar to this compound, have been analyzed. These studies focus on understanding the molecular conformation and interactions within the crystal structure (Shang et al., 2012).
Synthesis and Biological Evaluation
- Synthesis and biological evaluation of novel sulfonamide derivatives, including pyrimidine-based compounds, have been conducted. These studies focus on their potential anticancer and radiosensitizing properties (Ghorab et al., 2015).
Antimicrobial Activity of Heterocyclic Compounds
- Research on the synthesis and antimicrobial activity of arylazopyrazole pyrimidine clubbed heterocyclic compounds, which include derivatives of this compound, has been performed (Sarvaiya, Gulati & Patel, 2019).
Mechanism of Action
Mode of Action
The mode of action of HMS1656K22 involves its interaction with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are still being researched .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HMS1656K22 are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The molecular and cellular effects of HMS1656K22’s action are still being studied. Understanding these effects will provide valuable insights into the compound’s therapeutic potential .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-14(8-5-3-2-4-6-8)19(17,18)9-7-12-11(16)13-10(9)15/h2-7H,1H3,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZHLKZOOZQMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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